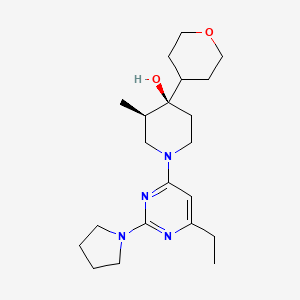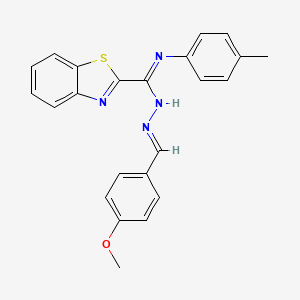
(3R*,4R*)-1-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R*,4R*)-1-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C21H34N4O2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.26817634 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PDE9A Inhibitor for Cognitive Disorders
- Research Application : PF-04447943, a derivative closely related to the specified compound, has been identified as a novel inhibitor of PDE9A. It is being explored for its potential in treating cognitive disorders. The compound has shown promise in elevating central cGMP levels in the brain and CSF of rodents, exhibiting procognitive activity in rodent models, and stabilizing synapses in an amyloid precursor protein transgenic mouse model. Clinical trials have confirmed its tolerability in humans and its ability to elevate cGMP in cerebral spinal fluid, thus validating its potential as a pharmacological tool for cognitive impairment associated with cGMP signaling disorders (Verhoest et al., 2012).
Antiproliferative Activity Against Cancer Cell Lines
- Research Application : Derivatives of the specified compound have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, including K562, Colo-205, MDA-MB 231, and IMR-32. Some derivatives showed good activity against these cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).
Anti-Angiogenic and DNA Cleavage Activities
- Research Application : Novel derivatives with structural similarities to the specified compound were synthesized and evaluated for their ability to inhibit in vivo angiogenesis and their DNA cleavage capabilities. These studies revealed significant anti-angiogenic and DNA cleavage activities among the tested compounds, suggesting their potential as anticancer agents with both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Antiviral and Cytotoxic Agents
- Research Application : Synthesized derivatives have shown promising in vitro antiviral and antitumor activities. Specific compounds were active against viruses such as herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). Additionally, certain compounds exhibited broad-spectrum antitumor activity, especially against leukemia cell lines, indicating their potential as antiviral and cytotoxic agents (El-Subbagh et al., 2000).
Anticancer and Anti-5-Lipoxygenase Agents
- Research Application : Novel pyrazolopyrimidines derivatives, structurally related to the specified compound, were synthesized and showed significant cytotoxicity against HCT-116 and MCF-7 cancer cell lines. Additionally, these compounds exhibited 5-lipoxygenase inhibition activities, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Synthesis of Radiolabeled Derivatives
- Research Application : Radiolabeled derivatives of the specified compound have been synthesized, including carbon-14 and carbon-13 labeled variants. These derivatives are crucial for pharmacokinetic studies and for understanding the metabolism and distribution of the drug in biological systems (Ackland et al., 1993).
Eigenschaften
IUPAC Name |
(3R,4R)-1-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-3-methyl-4-(oxan-4-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O2/c1-3-18-14-19(23-20(22-18)24-9-4-5-10-24)25-11-8-21(26,16(2)15-25)17-6-12-27-13-7-17/h14,16-17,26H,3-13,15H2,1-2H3/t16-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIHDBZBADHDKK-IERDGZPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCCC2)N3CCC(C(C3)C)(C4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=NC(=N1)N2CCCC2)N3CC[C@]([C@@H](C3)C)(C4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5512547.png)
methanone](/img/structure/B5512550.png)
![5-[(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]-N,N-dimethyl-2-furamide](/img/structure/B5512557.png)
![N,N-diethyl-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5512575.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5512580.png)
![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B5512583.png)
![N-ethyl-2-(2-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5512585.png)
![1-(4-methylphenyl)-4-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-9-ylcarbonyl)-2-piperazinone](/img/structure/B5512589.png)

![4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5512597.png)

![1-[(4-biphenylyloxy)acetyl]azepane](/img/structure/B5512617.png)
![N-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5512627.png)
![N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5512635.png)
